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Compound of Interest

Compound Name: Nevanimibe

Cat. No.: B238670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nevanimibe's in vivo anti-steroidogenic effects

against other alternatives, supported by experimental data. It is designed to assist researchers

and drug development professionals in evaluating Nevanimibe as a potential therapeutic agent

for conditions characterized by steroid hormone excess.

Introduction to Nevanimibe and its Mechanism of
Action
Nevanimibe (formerly known as ATR-101) is an orally administered, selective inhibitor of Acyl-

CoA:cholesterol acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1).

[1][2] ACAT1 is a crucial enzyme located in the endoplasmic reticulum that catalyzes the

esterification of intracellular free cholesterol into cholesteryl esters for storage.[1] Steroid

hormones, including cortisol and androgens, are synthesized from cholesterol. By inhibiting

ACAT1, Nevanimibe reduces the pool of cholesteryl esters available for steroidogenesis,

thereby decreasing the production of adrenal steroids.[2] At lower doses, Nevanimibe has

been shown to decrease adrenal steroidogenesis, while at higher concentrations, it can induce

apoptosis (programmed cell death) in adrenocortical cells.[1][3] This dual mechanism makes it

a compound of interest for diseases like congenital adrenal hyperplasia (CAH) and

adrenocortical carcinoma (ACC).[2][3]
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Signaling Pathway of Nevanimibe's Anti-
Steroidogenic Effect
Nevanimibe's primary mechanism of action is the inhibition of ACAT1. This disrupts the normal

homeostatic mechanism for managing intracellular cholesterol levels, leading to a reduction in

the substrate available for steroid hormone synthesis.
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Caption: Mechanism of Nevanimibe's anti-steroidogenic action.

Comparative Efficacy of Nevanimibe: In Vivo Data
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The following tables summarize the quantitative data from in vivo studies on Nevanimibe,

including preclinical animal models and human clinical trials.

Preclinical Data: Canine Model
A study in dogs with naturally occurring Cushing's syndrome demonstrated Nevanimibe's

ability to reduce cortisol levels.

Species Condition Dosage Duration
Key
Findings

Reference

Dog
Cushing's

Syndrome

3 mg/kg

(days 1-7)

then 30

mg/kg (days

8-28)

28 days

- Decreased

ACTH-

stimulated

cortisol

concentration

s by day 7. -

Aldosterone

concentration

s were also

reduced

compared to

baseline on

days 7 and

28.

[4]

Human Clinical Trial Data
Phase 1 and 2 clinical trials have evaluated Nevanimibe in patients with Adrenocortical

Carcinoma (ACC) and Congenital Adrenal Hyperplasia (CAH).

Table 1: Phase 2 Study of Nevanimibe in Congenital Adrenal Hyperplasia (CAH)
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Number of
Patients

Dosage Duration Key Findings Reference

10 adults

Dose titration

from 125 mg to

1000 mg twice

daily

2 weeks on drug,

2 weeks placebo

washout, then

dose titration

- 5 patients

experienced a

27-72%

decrease in 17-

hydroxyprogester

one (17-OHP). -

2 patients met

the primary

endpoint of 17-

OHP ≤ 2x upper

limit of normal.

[5][6]

Table 2: Phase 1 Study of Nevanimibe in Adrenocortical Carcinoma (ACC)

Number of
Patients

Dosage Study Design Key Findings Reference

63
1.6 mg/kg/day to

158.5 mg/kg/day
Dose-escalation

- Drug-related

adrenal

insufficiency was

observed in 2

patients,

confirming a

pharmacologic

effect. - 13 of 48

patients who

underwent

imaging at 2

months had

stable disease.

[1][3]
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Nevanimibe's mechanism of action differs from other commonly used steroidogenesis

inhibitors, which typically target specific cytochrome P450 enzymes in the steroid synthesis

pathway.

Drug
Mechanism of
Action

Primary Steroid(s)
Inhibited

Common Side
Effects

Nevanimibe

ACAT1/SOAT1

inhibitor (reduces

cholesterol substrate)

Broadly affects all

adrenal steroids

(cortisol, androgens,

aldosterone)

Gastrointestinal

disorders (diarrhea,

vomiting)[1]

Ketoconazole

Inhibits CYP11A1,

CYP17, and

CYP11B1[7]

Cortisol, Androgens

Liver toxicity,

gastrointestinal

upset[7]

Metyrapone
Primarily inhibits

CYP11B1[7]
Cortisol

Hirsutism,

hypertension (due to

precursor

accumulation)[7]

Osilodrostat

Inhibits CYP11B1 and

to a lesser extent,

CYP11B2

Cortisol, Aldosterone

Hypocortisolism,

hypokalemia,

hypertension, QT

prolongation

Experimental Protocols
This section details a representative in vivo experimental protocol for validating the anti-

steroidogenic effects of a compound like Nevanimibe in a rodent model, based on established

methodologies.

Representative In Vivo Rodent Study Protocol
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Experimental Workflow

1. Animal Acclimatization
(e.g., Male Sprague-Dawley rats, 7-8 weeks old)

2. Group Assignment
(Vehicle Control, Nevanimibe Dose 1, Nevanimibe Dose 2, Positive Control)

3. Dosing Period
(e.g., Daily oral gavage for 14 days)

4. Sample Collection
(Terminal blood collection via cardiac puncture, Adrenal gland excision)

5. Hormone Analysis
(Serum separation for LC-MS/MS or ELISA analysis of Corticosterone, Testosterone, etc.)

6. Tissue Analysis
(Adrenal gland weight, Histopathology)

7. Data Analysis
(Statistical comparison between groups)

Click to download full resolution via product page

Caption: A typical experimental workflow for in vivo validation.

Objective: To assess the effect of Nevanimibe on adrenal steroid hormone levels in a rodent

model.

1. Animals:

Species: Male Sprague-Dawley rats.
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Age: 7-8 weeks at the start of the study.

Acclimatization: Animals are acclimated for at least one week prior to the start of the

experiment under standard laboratory conditions (12-hour light/dark cycle, controlled

temperature and humidity, ad libitum access to food and water).

2. Experimental Groups:

Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

Group 2: Nevanimibe - Low Dose (e.g., 10 mg/kg/day).

Group 3: Nevanimibe - High Dose (e.g., 50 mg/kg/day).

Group 4: Positive Control (e.g., Ketoconazole, 100 mg/kg/day).

n = 8-10 animals per group.

3. Dosing:

Route of Administration: Oral gavage.

Frequency: Once daily.

Duration: 14 consecutive days.

Animals are weighed daily to adjust the dose volume.

4. Sample Collection:

On day 15, 2-4 hours after the final dose, animals are anesthetized.

Blood is collected via cardiac puncture into serum separator tubes.

Following blood collection, animals are euthanized, and adrenal glands are excised, trimmed

of fat, and weighed.

5. Biomarker Analysis:
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Hormone Quantification: Serum is separated by centrifugation. Levels of key steroid

hormones (e.g., corticosterone, testosterone, progesterone, and 17-OHP) are quantified

using validated methods such as Liquid Chromatography with tandem Mass Spectrometry

(LC-MS/MS) or Enzyme-Linked Immunosorbent Assay (ELISA).[8]

Histopathology: Adrenal glands are fixed in 10% neutral buffered formalin, embedded in

paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic

examination to assess for any cellular changes.

6. Statistical Analysis:

Data are expressed as mean ± standard error of the mean (SEM).

Statistical significance between the treated groups and the vehicle control group is

determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g.,

Dunnett's test).

A p-value of <0.05 is considered statistically significant.

Conclusion
In vivo data from both preclinical and clinical studies validate the anti-steroidogenic effects of

Nevanimibe. Its unique mechanism of inhibiting ACAT1 offers a different therapeutic approach

compared to traditional enzyme-specific inhibitors. The available data in dogs and humans

shows a clear reduction in key steroid hormones.[4][5] While direct comparative in vivo studies

with other agents are limited, the distinct mechanism of action suggests Nevanimibe could be

a valuable alternative or adjunctive therapy in the management of diseases driven by steroid

excess. Further research, particularly in standardized rodent models, would be beneficial to

fully characterize its preclinical profile and comparative efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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